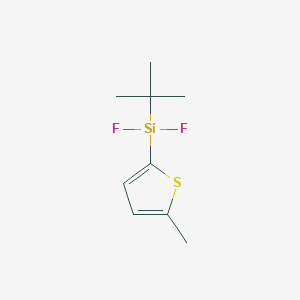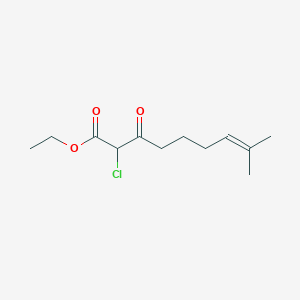
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane is a complex organic compound characterized by its long polyether chain and phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane typically involves the stepwise addition of ethylene oxide units to a phenyl-terminated initiator. This process is often carried out under controlled conditions to ensure the desired degree of polymerization and molecular weight distribution. The reaction conditions usually include:
Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization process.
Catalysts: Basic catalysts such as potassium hydroxide or sodium methoxide to initiate the polymerization.
Solvents: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes using specialized reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and achieve the desired purity levels.
化学反应分析
Types of Reactions
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can target the ether linkages, leading to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperature and solvent conditions.
Major Products
Oxidation: Phenolic compounds and quinones.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in developing new pharmaceutical formulations and therapeutic agents.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
作用机制
The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The long polyether chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The phenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
- 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-amine
- 2,5,8,11,14,17,20,23,26,29,32-十一氧杂三十四烷-34-胺
Uniqueness
1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane stands out due to its extended polyether chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications requiring high molecular weight and specific binding characteristics.
属性
CAS 编号 |
832128-31-1 |
|---|---|
分子式 |
C43H80O11 |
分子量 |
773.1 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C43H80O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-51-36-37-52-38-39-53-40-41-54-42-43-19-16-15-17-20-43/h15-17,19-20H,2-14,18,21-42H2,1H3 |
InChI 键 |
PYSGPYFEVDUISL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)



![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)
